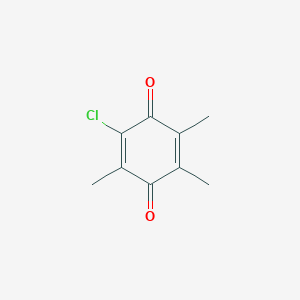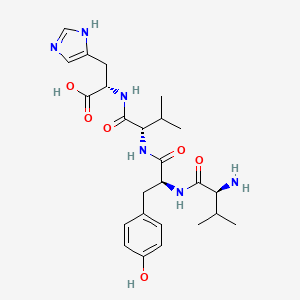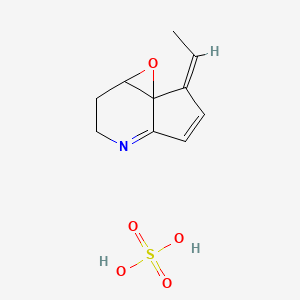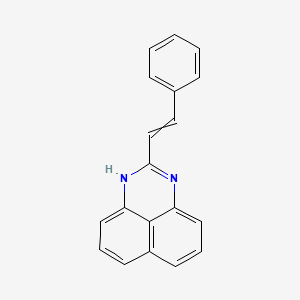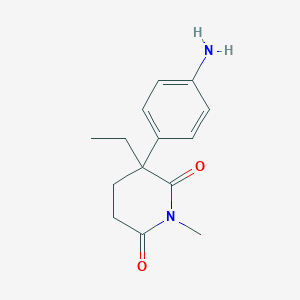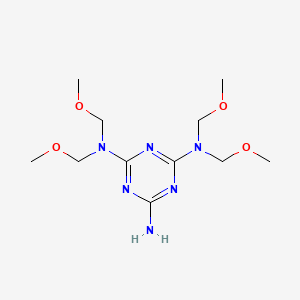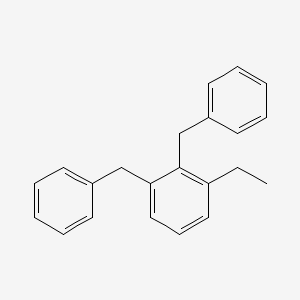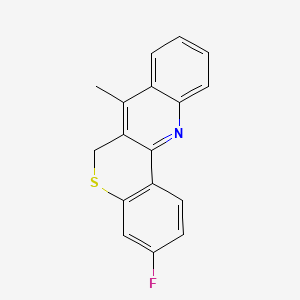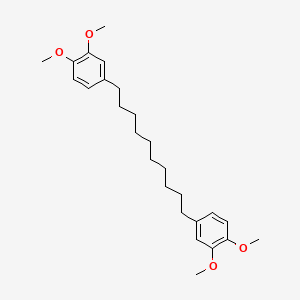
1,1'-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes a decane chain linking two 3,4-dimethoxybenzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with decane-1,10-diol and 3,4-dimethoxybenzene.
Reaction Conditions: The decane-1,10-diol is reacted with 3,4-dimethoxybenzene in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the desired product.
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production rates and high yields.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene): Unique due to its specific decane linkage and dimethoxybenzene groups.
1,1’-(Decane-1,10-diyl)bis(3,4-dihydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(Decane-1,10-diyl)bis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is unique due to its specific combination of a decane linker and methoxy-substituted benzene rings, which imparts distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
51487-63-9 |
|---|---|
分子式 |
C26H38O4 |
分子量 |
414.6 g/mol |
IUPAC 名称 |
4-[10-(3,4-dimethoxyphenyl)decyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C26H38O4/c1-27-23-17-15-21(19-25(23)29-3)13-11-9-7-5-6-8-10-12-14-22-16-18-24(28-2)26(20-22)30-4/h15-20H,5-14H2,1-4H3 |
InChI 键 |
NESBUTDWBZRRAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCCCCCCCCCC2=CC(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



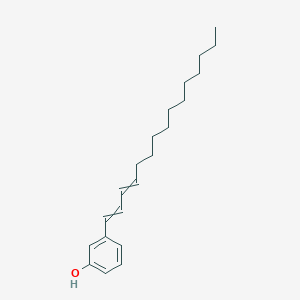

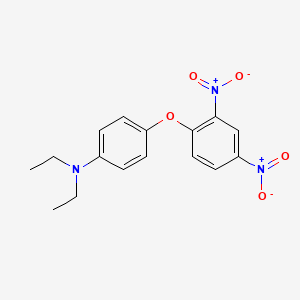
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
